

# Chemical structure and properties of Echitamine Chloride

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# **Echitamine Chloride: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Echitamine Chloride, a prominent monoterpene indole alkaloid isolated from Alstonia scholaris, has garnered significant scientific interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Echitamine Chloride. It details experimental protocols for its isolation and characterization and explores its mechanism of action, particularly its pro-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.

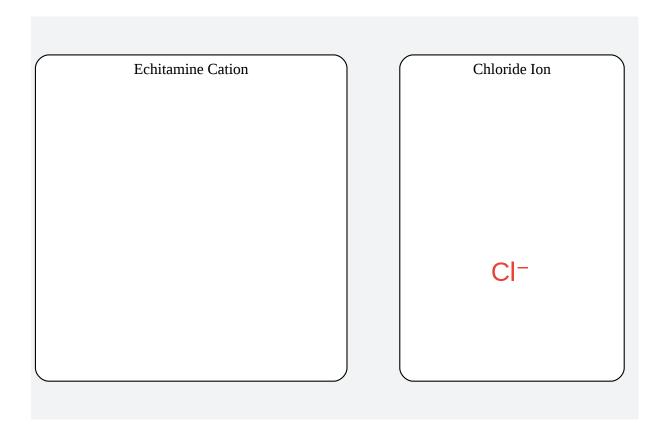
## **Chemical Structure and Physicochemical Properties**

**Echitamine Chloride** is the salt form of the alkaloid Echitamine. Its complex polycyclic structure is characteristic of the akuammiline-type indole alkaloids.

### **Chemical Structure**

The chemical structure of the Echitamine cation is presented below.





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Caption: Chemical structure of **Echitamine Chloride**.

## **Physicochemical Data**

The key physicochemical properties of **Echitamine Chloride** are summarized in the table below, compiled from various scientific sources.



Property	Value	Reference(s)
IUPAC Name	methyl (1S,9R,10S,12S,13E,15S)-13- ethylidene-10-hydroxy-18- (hydroxymethyl)-15-methyl-8- aza-15- azoniapentacyclo[10.5.1.0 <sup>1</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>9</sup> , <sup>15</sup> ]octadeca-2,4,6-triene- 18-carboxylate chloride	[2]
Synonyms	Ditaine chloride	[1]
CAS Number	6878-36-0	[3]
Molecular Formula	C22H29CIN2O4	[3]
Molecular Weight	420.93 g/mol	[3]
Appearance	Long needles from water	[4]
Melting Point	295 °C	[4]
Optical Rotation	$[\alpha]D^{15} = -58^{\circ}$	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Alcohol	[4],[5]
UV Absorption (in EtOH)	$\lambda$ max at 235 nm (log $\epsilon$ 3.93) and 295 nm (log $\epsilon$ 3.55)	[4]

## **Pharmacological Properties and Biological Activity**

**Echitamine Chloride** exhibits a range of pharmacological activities, with its anti-tumor properties being the most extensively studied.

### **Anti-tumor Activity**

**Echitamine Chloride** has demonstrated significant cytotoxic and anti-proliferative effects both in vitro and in vivo.



- Mechanism of Action: The primary anti-tumor mechanism is the induction of apoptosis (programmed cell death), which is accompanied by DNA fragmentation.[1][3] It has also been reported to affect cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent loss of viability in cancer cells.[6]
- In Vitro Cytotoxicity: It shows concentration-dependent cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[7]
- In Vivo Efficacy: In animal models, Echitamine Chloride has shown significant regression in tumor growth. Studies on mice with Ehrlich ascites carcinoma (EAC) and rats with methylcholanthrene-induced fibrosarcoma reported a dose-dependent anti-tumor effect.[7][8]
   Treatment has been shown to normalize altered enzymatic activities (transaminases, gamma-glutamyl transpeptidase) and reverse the decrease in liver glutathione content and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase).[8]

### **Enzyme Inhibition**

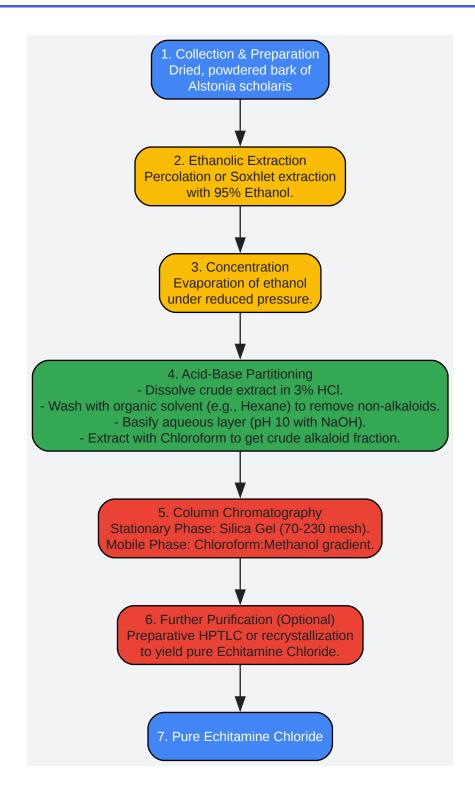
**Echitamine Chloride** is an inhibitor of pancreatic lipase, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) as detailed below.

Target Enzyme	IC50 Value	Reference(s)
Pancreatic Lipase	10.92 μΜ	[1][3]

## **Experimental Protocols Isolation from Alstonia scholaris**

**Echitamine Chloride** is naturally found in the bark, root, and root-bark of the Alstonia scholaris tree.[1] A generalized workflow for its isolation is described below.





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Caption: Generalized workflow for the isolation of **Echitamine Chloride**.

Methodology Details:



- Extraction: Powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature or using a Soxhlet apparatus.[4]
- Acid-Base Extraction: The resulting ethanolic extract is concentrated, and the residue is suspended in a dilute acidic solution (e.g., 3% HCl). This aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent to remove neutral compounds. The pH of the aqueous layer is then adjusted to ~10 with a base (e.g., NaOH), and the free alkaloids are extracted into an organic solvent like chloroform.[4]
- Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of chloroform and methanol.[4] Fractions are monitored by Thin Layer Chromatography (TLC).
- Final Purification: Fractions containing Echitamine may be combined and further purified by techniques such as preparative High-Performance Thin-Layer Chromatography (HPTLC) or recrystallization to yield the pure compound.[4]

### Structural Characterization

The identity and purity of isolated **Echitamine Chloride** are confirmed using a combination of spectroscopic techniques.

- UV-Visible Spectroscopy: Performed in ethanol, the spectrum shows characteristic absorption maxima for the indole chromophore.
- Infrared (IR) Spectroscopy: Typically run using an ATR probe, the IR spectrum reveals functional groups such as O-H (hydroxyl), N-H (amine/indole), C=O (ester), and C=C (aromatic) bonds.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and molecular formula (C<sub>22</sub>H<sub>29</sub>N<sub>2</sub>O<sub>4</sub><sup>+</sup> for the cation).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are crucial for elucidating the complex carbonhydrogen framework and confirming the final structure. While a complete, assigned dataset

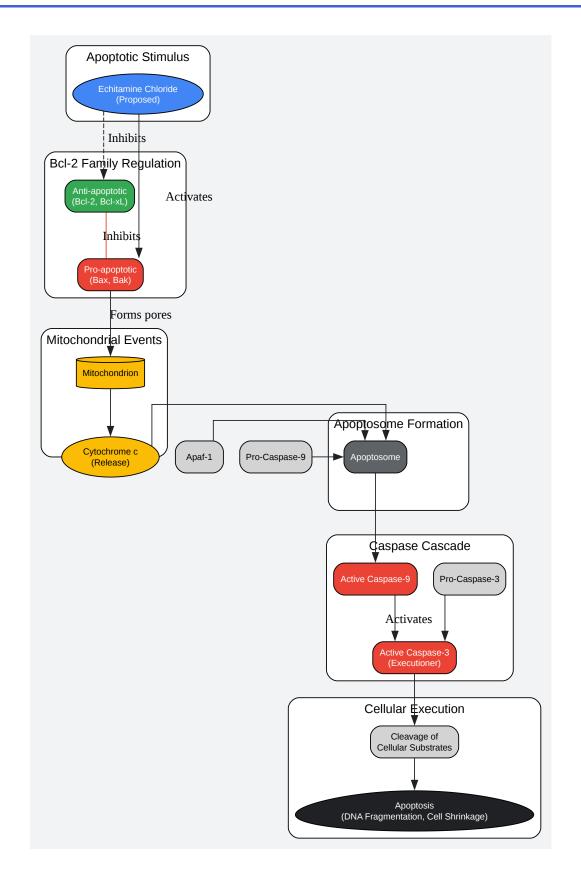


is not readily available in the public domain, these are the standard methods employed for structural confirmation of such alkaloids.[7]

## **Signaling Pathway of Apoptosis**

**Echitamine Chloride** is known to induce apoptosis, a key mechanism for its anti-cancer effects.[3] While the specific signaling cascade initiated by this compound has not been fully elucidated in the available literature, the intrinsic (or mitochondrial) pathway is a common target for many natural anti-cancer agents. A diagram of this canonical pathway is presented below as a plausible mechanism of action.





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Caption: The intrinsic apoptosis pathway, a potential mechanism for **Echitamine Chloride**.



#### Pathway Description:

- Initiation: Cellular stress induced by agents like Echitamine Chloride can activate proapoptotic proteins of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9]
- Mitochondrial Permeabilization: Activated Bax/Bak oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytosol.[9]
- Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[10]
- Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates the executioner caspases, primarily caspase-3.[11]
- Execution: Active caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The involvement of chloride channels in apoptotic volume decrease suggests a potential role for the chloride ion in this process.[12]

### Conclusion

**Echitamine Chloride** is a potent natural product with well-documented anti-tumor and enzyme-inhibitory properties. Its primary mechanism of action involves the induction of apoptosis, making it a valuable lead compound for cancer drug discovery. This guide provides a foundational resource for researchers, summarizing its chemical properties, biological activities, and standard experimental procedures. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by **Echitamine Chloride** to exploit its full therapeutic potential.

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